molecular formula C11H8ClNO B13696327 N-hydroxy-2-naphthimidoyl chloride

N-hydroxy-2-naphthimidoyl chloride

Cat. No.: B13696327
M. Wt: 205.64 g/mol
InChI Key: YEEMQNSRCRZGRQ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-naphthimidoyl chloride (C₁₁H₇ClN₂O) is a reactive aromatic compound featuring a naphthalene backbone substituted with an imidoyl chloride group (-N=C-Cl) and an N-hydroxyl moiety. This structure confers unique electrophilic properties, making it a valuable intermediate in organic synthesis, particularly for forming imidates, amidines, or heterocyclic frameworks.

Properties

IUPAC Name

N-hydroxynaphthalene-2-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEMQNSRCRZGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-2-naphthimidoyl chloride can be synthesized through a regio- and stereoselective [3 + 2]-cycloaddition reaction. This involves the reaction of exo-glucal with a nitrile oxide generated in situ from this compound and triethylamine . Another method involves the condensation of amines with 1-hydroxy-2-naphthoic acid using N,N’-dicyclohexylcarbodiimide, which produces the amide in high yield under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically employ the same reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-naphthimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functional groups.

    Substitution: The chlorine atom in the imidoyl chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include triethylamine, nitrile oxides, and various amines. The conditions for these reactions often involve mild temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound include spirocyclic compounds, amides, and other heterocyclic structures. These products are valuable in various fields of chemistry and biology .

Mechanism of Action

The mechanism of action of N-hydroxy-2-naphthimidoyl chloride involves its ability to participate in cycloaddition reactions, forming spirocyclic structures. These reactions are facilitated by the presence of the nitrile oxide intermediate, which reacts with various nucleophiles to form the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable heterocyclic compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between N-hydroxy-2-naphthimidoyl chloride and selected analogs:

Compound Name Key Functional Groups Molecular Weight Reactivity Profile Applications Stability Considerations
This compound Naphthyl, imidoyl chloride, N-hydroxy 218.64 g/mol* High electrophilicity; forms amidines/imines Organic synthesis intermediates Sensitive to moisture; hydrolyzes
1-Amino-2-naphthol hydrochloride Naphthyl, amino, hydroxyl, HCl salt 195.65 g/mol Polar, participates in diazotization Dye/pharmaceutical synthesis Stable as hydrochloride salt
N-Phenyl-2-naphthylamine Naphthyl, phenylamine 219.28 g/mol Antioxidant; radical scavenging Rubber stabilizer, lubricant additive Oxidizes slowly in air
Ranitidine nitroacetamide Furan, nitro, acetamide, thioether 314.36 g/mol Bioactive; undergoes metabolic reduction Pharmaceutical impurity/intermediate Degrades under strong acids/bases
N-Ethyl-2-(1-piperidinyl)ethanamine dihydrochloride Piperidine, ethylamine, HCl salt 297.27 g/mol Basic; forms salts Pharmacological research Hygroscopic

*Calculated based on formula C₁₁H₇ClN₂O.

Stability and Handling

This compound’s stability is inferior to N-phenyl-2-naphthylamine , which lacks electronegative substituents. The chlorine atom increases susceptibility to hydrolysis, necessitating anhydrous storage. Comparatively, ranitidine nitroacetamide’s thioether and nitro groups confer metabolic stability but sensitivity to acidic/basic conditions .

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